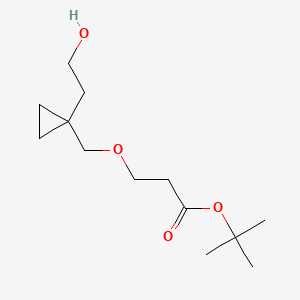
tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate: is a chemical compound that belongs to the class of organic esters
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate typically involves the esterification of 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoic acid with tert-butanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
化学反応の分析
Types of Reactions: Tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be used to convert the ester to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used and can include amines, halides, and other functional groups.
科学的研究の応用
Chemistry: In organic chemistry, tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for molecular docking studies and the design of new bioactive compounds.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.
Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its unique properties and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
The mechanism by which tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would depend on the specific biological context and the nature of the interaction.
類似化合物との比較
Tert-Butyl 1-(2-hydroxyethyl)cyclopropylcarbamate: This compound is structurally similar but features a carbamate group instead of an ester group.
Tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate: Another closely related compound with a carbamate group.
Uniqueness: Tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate is unique due to its combination of a tert-butyl group, a cyclopropyl ring, and an ethylene glycol moiety. This combination provides a high degree of chemical versatility and reactivity, making it a valuable compound in various applications.
特性
分子式 |
C13H24O4 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
tert-butyl 3-[[1-(2-hydroxyethyl)cyclopropyl]methoxy]propanoate |
InChI |
InChI=1S/C13H24O4/c1-12(2,3)17-11(15)4-9-16-10-13(5-6-13)7-8-14/h14H,4-10H2,1-3H3 |
InChIキー |
XOLTUMSQADBUNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCC1(CC1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


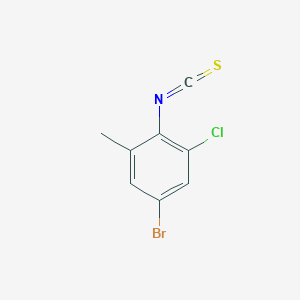

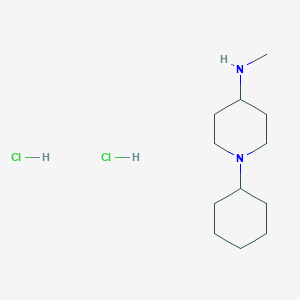
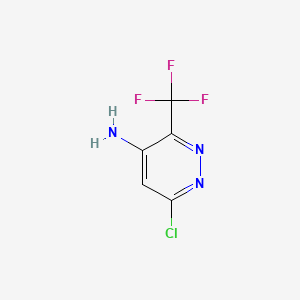
![3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B15363715.png)
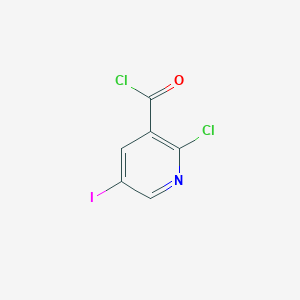

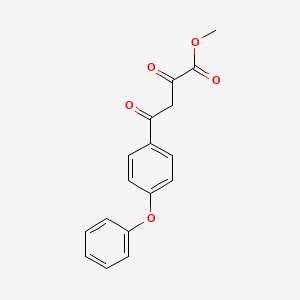
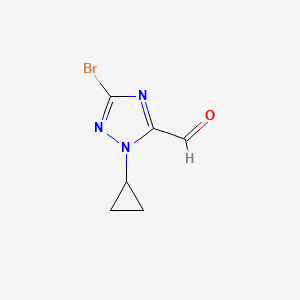
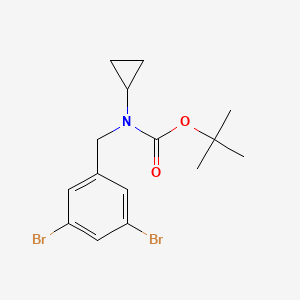

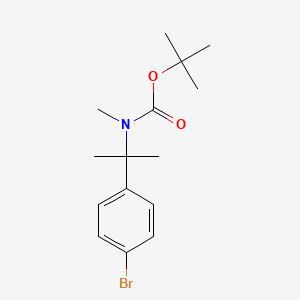
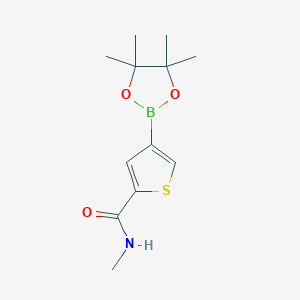
![3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
